6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-chloro-5H-indeno[1,2-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c12-9-3-1-2-7-8(9)4-6-5-10(13)14-15-11(6)7/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECOVFRZTFHRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN=C2C3=C1C(=CC=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-bromobenzaldehyde with hydrazine derivatives, followed by cyclization to form the indeno-pyridazine core. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are often used.
Cyclization Reactions: Catalysts such as acids or bases may be employed to facilitate the cyclization process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indeno-pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to 6-bromo-3-chloro-5H-indeno[1,2-c]pyridazine. For instance, a study demonstrated that certain pyridazine derivatives exhibited significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound 4b was noted for its high activity against Bacillus subtilis and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard drugs . This suggests that derivatives of this compound could serve as templates for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of pyridazine derivatives has been extensively investigated. Compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer models. For example, a series of pyridazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . Moreover, specific compounds exhibited mechanisms of action involving apoptosis induction and cell cycle arrest, making them candidates for further development as anticancer agents .
Other Pharmacological Activities
Beyond antimicrobial and anticancer applications, compounds related to this compound have been explored for various other pharmacological effects:
- Anti-inflammatory Activity : Some pyridazine derivatives have shown anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Neuroprotective Effects : Research has indicated that certain pyridazine compounds may possess neuroprotective effects, potentially useful in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity Assessment
A recent study evaluated a series of non-fused pyridazine derivatives against human cancer cell lines (T-47D and MDA-MB-231). The study utilized the SRB assay to assess cytotoxicity and found several compounds with potent anti-proliferative effects. The most promising candidates were selected for further mechanistic studies involving apoptosis assays and cell cycle analysis, indicating their potential as effective anticancer agents .
Case Study 2: Antimicrobial Screening
In another investigation, a range of pyridazine derivatives underwent antimicrobial screening against both Gram-positive and Gram-negative bacteria. The compound 4b emerged as a leading candidate due to its high activity levels across multiple bacterial strains. The study emphasized the need for further structural optimization to enhance efficacy and reduce toxicity .
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 5-Bromo-4-chloro-3-indolyl phosphate
Comparison
6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine is unique due to its fused indeno-pyridazine ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.
Biological Activity
6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine is a heterocyclic compound characterized by its unique fused indeno-pyridazine ring system. This structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, particularly medicinal chemistry. The compound's potential biological activities, including antimicrobial and anticancer effects, have been the focus of recent research.
The molecular formula of this compound is C11H6BrClN2. Its structure allows for various chemical reactions, including substitution, oxidation, and cyclization. The presence of bromine and chlorine atoms facilitates nucleophilic and electrophilic substitutions, which can lead to the synthesis of diverse derivatives with potentially enhanced biological activities .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity involved in critical biological pathways. For instance, it may inhibit enzymes related to cell proliferation, contributing to its anticancer effects .
Antimicrobial Activity
Recent studies have demonstrated the compound's potent antimicrobial properties. It has been evaluated against a range of pathogens using various assays such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Summary of Antimicrobial Studies
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | - | Bactericidal |
| Staphylococcus epidermidis | - | - | Biofilm inhibition |
| Pseudomonas aeruginosa | - | - | Moderate activity |
In one study, derivatives of this compound showed significant inhibition zones against tested pathogens, indicating strong antimicrobial activity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. The specific mechanisms are still under investigation but may involve targeting pathways associated with cancer cell survival and proliferation .
Case Study: Anticancer Efficacy
A recent study assessed the impact of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- IC50 Values : Ranged from 10 μM to 25 μM across different cell lines.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with similar compounds was conducted:
| Compound | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Indeno-pyridazine | High | Moderate |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Imidazo-pyridazine | Moderate | High |
| 5-Bromo-4-chloro-3-indolyl phosphate | Indole derivative | Low | High |
This table highlights that while this compound exhibits significant antimicrobial activity, its anticancer efficacy is moderate compared to some derivatives .
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via halogenation of a precursor scaffold. A common approach involves bromination of 6-chloroimidazo[1,2-a]pyridine derivatives using bromine in acetic acid under an inert atmosphere (N₂/Ar) . Key parameters include:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of bromine/chlorine substitution. Aromatic protons appear δ 7.2–8.5 ppm, with coupling constants indicating fused-ring geometry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]⁺ = 308.56 g/mol) and isotopic patterns for Br/Cl .
- X-ray Crystallography : Resolves crystal packing and halogen bonding interactions, critical for structure-activity studies .
Q. How does the compound participate in cross-coupling reactions?
Methodological Answer: The bromine atom at position 6 is highly reactive in Suzuki-Miyaura couplings. For example:
Q. What biological activities are associated with this scaffold?
Methodological Answer: Imidazo[1,2-b]pyridazine derivatives exhibit:
Q. How to resolve contradictions in reported synthetic yields?
Methodological Answer: Discrepancies arise from:
Q. What computational tools predict reactivity and optimize reaction design?
Methodological Answer:
Q. How to design SAR studies for dual halogenated analogs?
Methodological Answer:
- Fragment-Based Drug Design (FBDD) : Use halogen-bonding motifs to target protein pockets (e.g., PARP1).
- Free-Wilson Analysis : Quantify contributions of Br/Cl to bioactivity using multivariate regression .
Q. What safety and regulatory protocols apply to handling this compound?
Methodological Answer:
Q. How does this scaffold integrate into cross-disciplinary research?
Methodological Answer:
Q. What methodological frameworks address reproducibility challenges?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
